5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A 5-methyl group on the pyrrolidine ring.
- 3-(4-methylphenyl) and 7-carboxamide substituents.
Properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-8-10-15(11-9-13)26-21(28)19-18(24-22(26)29)16(12-25(19)3)20(27)23-17-7-5-4-6-14(17)2/h4-12H,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYPYNZXPNLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Core Scaffold Variations
- Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidine : The target compound’s [3,2-d] fusion differs from [2,3-d] isomers (e.g., compound 10b ), altering ring geometry and electronic distribution. This impacts binding pocket compatibility in kinase targets.
- Thiazolo[3,2-a]pyrimidine (): Replacing the pyrrolo ring with thiazolo introduces sulfur, enhancing metabolic stability but reducing solubility .
Substituent Effects
- 7-Carboxamide vs. 7-Carboxylate : The target’s carboxamide (vs. ethyl carboxylate in ) improves hydrolytic stability and hydrogen-bonding capacity.
- Ortho vs.
- Methyl vs. Bulkier Groups: The 5-methyl group (target) minimizes steric bulk compared to cyclopentyl (10b ) or butylamino (10a ), possibly enhancing membrane permeability.
Similarity Analysis
Using Tanimoto coefficients ( ), structural similarity is highest with pyrrolo[3,2-d]pyrimidines (e.g., ). Thiazolo or pyrimido[4,5-d]pyrimidinones () exhibit lower similarity due to core divergence.
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